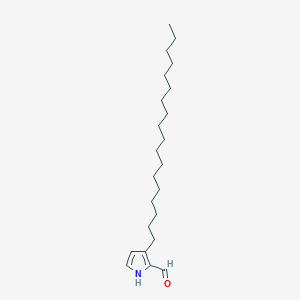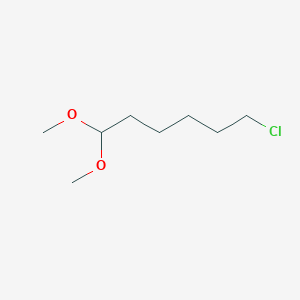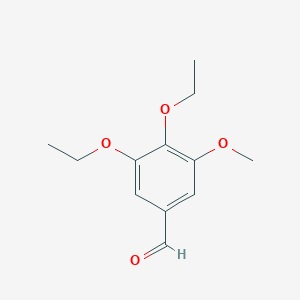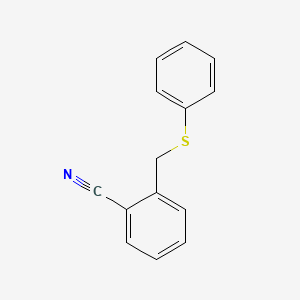
2-(Phenylsulfanylmethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfanylmethyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a phenylsulfanylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanylmethyl)benzonitrile typically involves the reaction of benzyl chloride with thiophenol in the presence of a base to form benzyl phenyl sulfide. This intermediate is then subjected to a nucleophilic substitution reaction with cyanide ion to yield the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Phenylsulfanylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanylmethyl group can participate in nucleophilic substitution reactions, where the sulfide can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as halides or amines; reactions often require polar aprotic solvents and elevated temperatures.
Major Products:
Oxidation: Phenylsulfinylmethylbenzonitrile, Phenylsulfonylmethylbenzonitrile.
Reduction: 2-(Phenylsulfanylmethyl)benzylamine.
Substitution: Products depend on the nucleophile used, e.g., 2-(Phenylsulfanylmethyl)benzyl halide
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfanylmethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Wirkmechanismus
The mechanism of action of 2-(Phenylsulfanylmethyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The phenylsulfanylmethyl group can undergo oxidation or substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: Similar structure but lacks the phenylsulfanylmethyl group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
Thiophenol: Contains a phenyl group attached to a thiol group.
Uniqueness: 2-(Phenylsulfanylmethyl)benzonitrile is unique due to the presence of both a nitrile and a phenylsulfanylmethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The combination of these functional groups also imparts distinct physical and chemical properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C14H11NS |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
2-(phenylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C14H11NS/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,11H2 |
InChI-Schlüssel |
HLOJTAJPPSGWKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



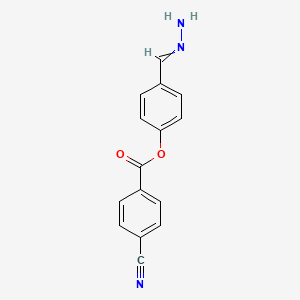

![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)

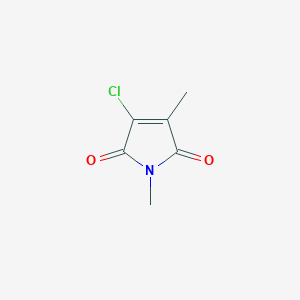
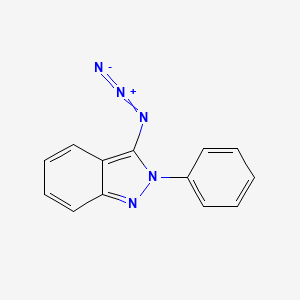
![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
